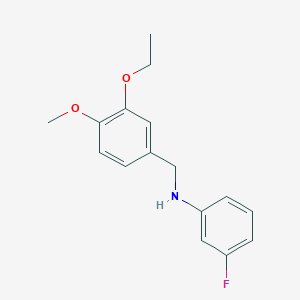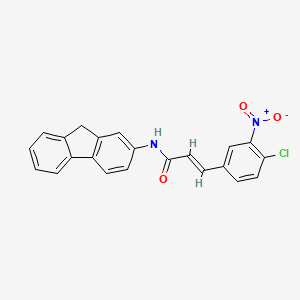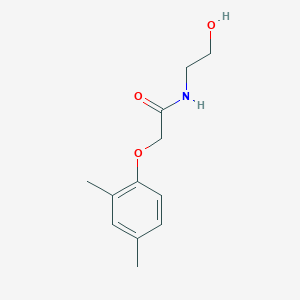
1-(4-phenylcyclohexyl)-4-piperidinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-phenylcyclohexyl)-4-piperidinol, also known as PCP-OH, is a synthetic compound that belongs to the class of dissociative anesthetics. It is a derivative of phencyclidine (PCP), which was initially developed as a veterinary anesthetic in the 1950s. PCP-OH has been used in scientific research to investigate its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Mécanisme D'action
1-(4-phenylcyclohexyl)-4-piperidinol is believed to exert its effects through its interaction with the N-methyl-D-aspartate (NMDA) receptor, a type of glutamate receptor in the brain. It acts as a non-competitive antagonist of the NMDA receptor, blocking the activity of the receptor and reducing the transmission of excitatory signals in the brain.
Biochemical and Physiological Effects:
1-(4-phenylcyclohexyl)-4-piperidinol has been shown to have a range of biochemical and physiological effects, including alterations in neurotransmitter levels, changes in gene expression, and modulation of neuronal activity. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a role in neuronal growth and survival.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-phenylcyclohexyl)-4-piperidinol has several advantages for use in laboratory experiments, including its high potency, selectivity for the NMDA receptor, and ability to cross the blood-brain barrier. However, its use is limited by its potential toxicity and the need for specialized equipment and handling procedures.
Orientations Futures
There are several potential future directions for research on 1-(4-phenylcyclohexyl)-4-piperidinol, including its use in the development of novel antidepressant and anxiolytic medications, its potential as a tool for investigating the role of the glutamatergic system in psychiatric disorders, and its potential as a therapeutic agent for addiction. Further research is needed to better understand the mechanisms of action of 1-(4-phenylcyclohexyl)-4-piperidinol and its potential therapeutic applications.
Méthodes De Synthèse
1-(4-phenylcyclohexyl)-4-piperidinol can be synthesized through a multi-step process starting with the reaction of cyclohexanone with phenylmagnesium bromide to form 4-phenylcyclohexanone. This intermediate is then reacted with piperidine and sodium borohydride to produce 1-(4-phenylcyclohexyl)-4-piperidinol.
Applications De Recherche Scientifique
1-(4-phenylcyclohexyl)-4-piperidinol has been used in scientific research to investigate its potential therapeutic applications, particularly in the treatment of depression, anxiety, and addiction. It has been shown to have antidepressant-like effects in animal models, potentially through its modulation of the glutamatergic system.
Propriétés
IUPAC Name |
1-(4-phenylcyclohexyl)piperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO/c19-17-10-12-18(13-11-17)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h1-5,15-17,19H,6-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIQWHZDKMLSVGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C2=CC=CC=C2)N3CCC(CC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Phenylcyclohexyl)piperidin-4-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one](/img/structure/B4922709.png)


![8-[2-(2,3,5-trimethylphenoxy)ethoxy]quinoline](/img/structure/B4922725.png)
![1-[2-(diethylamino)-2-oxoethyl]-N-[2-(2-furyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4922729.png)
![5-{2-[4-(2,3-dimethylphenyl)-1-piperazinyl]ethyl}-4-ethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B4922733.png)
![2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-{[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-N-methylethanamine](/img/structure/B4922736.png)

![methyl 3-{[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4922741.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(2-nitrophenoxy)acetamide](/img/structure/B4922764.png)
![N-allyl-N'-dibenzo[a,c]phenazin-11-ylurea](/img/structure/B4922781.png)
![methyl [3,4-bis(acetyloxy)-5-(5-fluoro-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl)tetrahydro-2-furanyl]acetate](/img/structure/B4922787.png)